molecular formula C11H15NO2 B1298792 5-Azepan-1-yl-furan-2-carbaldehyde CAS No. 436088-58-3

5-Azepan-1-yl-furan-2-carbaldehyde

Cat. No.: B1298792
CAS No.: 436088-58-3
M. Wt: 193.24 g/mol
InChI Key: PXBGLUZBWRZSRP-UHFFFAOYSA-N
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Description

5-Azepan-1-yl-furan-2-carbaldehyde: is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol . It is characterized by the presence of an azepane ring attached to a furan ring, which is further substituted with a formyl group. This compound is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azepan-1-yl-furan-2-carbaldehyde typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using suitable furan derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are typically proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

    5-Aminofuran-2-carbaldehyde: Similar structure but with an amino group instead of the azepane ring.

    5-Methylfuran-2-carbaldehyde: Contains a methyl group instead of the azepane ring.

    5-Phenylfuran-2-carbaldehyde: Contains a phenyl group instead of the azepane ring.

Uniqueness: 5-Azepan-1-yl-furan-2-carbaldehyde is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

5-(azepan-1-yl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-9-10-5-6-11(14-10)12-7-3-1-2-4-8-12/h5-6,9H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBGLUZBWRZSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355446
Record name 5-Azepan-1-yl-furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-58-3
Record name 5-Azepan-1-yl-furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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